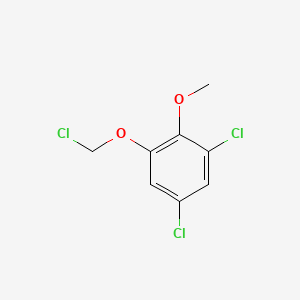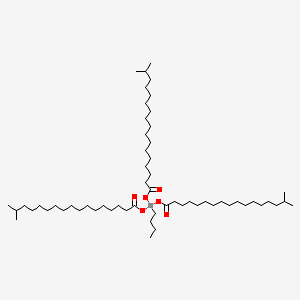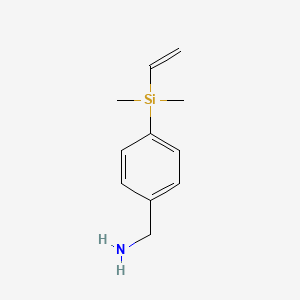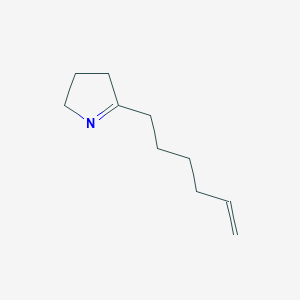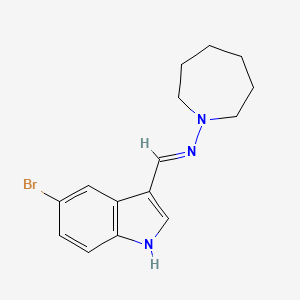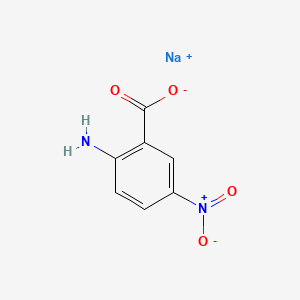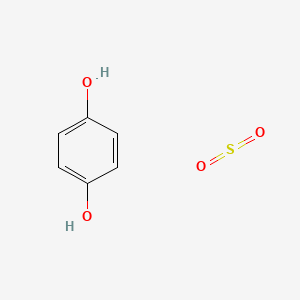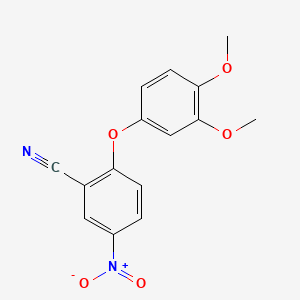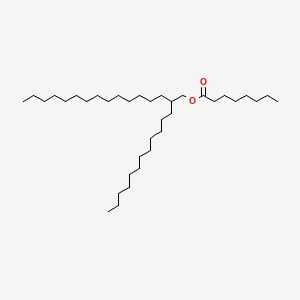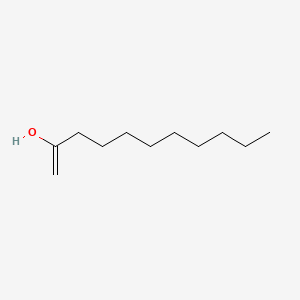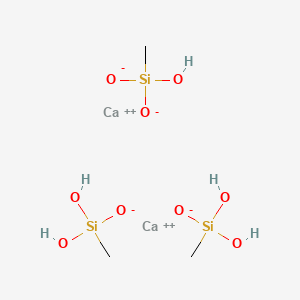
dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane is a compound with the molecular formula C₃H₉Ca₂O₉Si₃. This compound is known for its unique chemical structure, which includes calcium and silicon atoms bonded with hydroxyl and methyl groups. It has various applications in different fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane involves the reaction of calcium compounds with silane derivatives under controlled conditions. One common method includes the hydrolytic polycondensation of organic chlorosilanes. This process involves the hydrolysis of ≡Si-Cl bonds in the presence of water, leading to the formation of ≡Si-OH and HCl .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar hydrolytic polycondensation methods. The process typically involves the use of dichlorosilane and trimethylchlorosilane in a cold, concentrated hydrochloric acid environment . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different siloxane derivatives.
Reduction: Reduction reactions can modify the silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives with different functional groups. These derivatives have applications in different fields, including materials science and industrial chemistry .
Scientific Research Applications
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes that enhance the compound’s properties. The molecular pathways involved include the activation of silicon-based reactions that improve the material’s stability and functionality .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9,12-di-hydroxyoctadecanoate
- Methyl-9-hydroxyoctadecanoate
- Methyl (10E,12E)-octadecanoate
Uniqueness
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane is unique due to its combination of calcium and silicon atoms, which imparts distinct properties not found in other similar compounds. This uniqueness makes it valuable in applications requiring high stability and specific chemical reactivity .
Properties
CAS No. |
85588-11-0 |
|---|---|
Molecular Formula |
C3H14Ca2O9Si3 |
Molecular Weight |
358.55 g/mol |
IUPAC Name |
dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane |
InChI |
InChI=1S/2CH5O3Si.CH4O3Si.2Ca/c3*1-5(2,3)4;;/h2*2-3H,1H3;2H,1H3;;/q2*-1;-2;2*+2 |
InChI Key |
KZUOXQAXSOECOY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O)(O)[O-].C[Si](O)(O)[O-].C[Si](O)([O-])[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


